Cas no 1214354-44-5 (2-(Chloromethyl)-4-(trifluoromethyl)biphenyl)

2-(Chloromethyl)-4-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 2-(chloromethyl)-4-(trifluoromethyl)biphenyl
- 2-(Chloromethyl)-4-(trifluoromethyl)biphenyl
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- インチ: 1S/C14H10ClF3/c15-9-11-8-12(14(16,17)18)6-7-13(11)10-4-2-1-3-5-10/h1-8H,9H2
- InChIKey: DMPVOZYWEUPNDZ-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(F)(F)F)C=CC=1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 258
- XLogP3: 4.8
- トポロジー分子極性表面積: 0
2-(Chloromethyl)-4-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011003196-1g |
2-(Chloromethyl)-4-(trifluoromethyl)biphenyl |
1214354-44-5 | 97% | 1g |
$1490.00 | 2023-09-04 | |
Alichem | A011003196-500mg |
2-(Chloromethyl)-4-(trifluoromethyl)biphenyl |
1214354-44-5 | 97% | 500mg |
$831.30 | 2023-09-04 | |
Alichem | A011003196-250mg |
2-(Chloromethyl)-4-(trifluoromethyl)biphenyl |
1214354-44-5 | 97% | 250mg |
$489.60 | 2023-09-04 |
2-(Chloromethyl)-4-(trifluoromethyl)biphenyl 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
2-(Chloromethyl)-4-(trifluoromethyl)biphenylに関する追加情報
2-(Chloromethyl)-4-(trifluoromethyl)biphenyl: A Comprehensive Overview
The compound 2-(Chloromethyl)-4-(trifluoromethyl)biphenyl, identified by the CAS number 1214354-44-5, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into the structure, synthesis, properties, and recent advancements related to this compound.
The molecular structure of 2-(Chloromethyl)-4-(trifluoromethyl)biphenyl consists of a biphenyl core with two substituents: a chloromethyl group at the 2-position and a trifluoromethyl group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it versatile for different chemical reactions. The biphenyl system itself is known for its stability and aromaticity, which are crucial for its reactivity in various synthetic pathways.
Recent studies have highlighted the importance of fluorinated compounds like 2-(Chloromethyl)-4-(trifluoromethyl)biphenyl in drug discovery and materials science. The trifluoromethyl group introduces electron-withdrawing effects, which can enhance the molecule's ability to participate in electrophilic aromatic substitution reactions. Additionally, the chloromethyl group serves as a leaving group in certain substitution reactions, making this compound a valuable intermediate in organic synthesis.
In terms of synthesis, researchers have developed efficient methods to prepare 2-(Chloromethyl)-4-(trifluoromethyl)biphenyl. One common approach involves the Friedel-Crafts alkylation of biphenyl derivatives with appropriate alkyl halides. This method has been optimized to achieve high yields and selectivity, ensuring the scalability of the synthesis process for industrial applications.
The physical properties of this compound are equally noteworthy. Its melting point and boiling point are critical parameters that determine its suitability for various chemical processes. Recent thermogravimetric analysis (TGA) studies have provided insights into its thermal stability, which is essential for applications involving high-temperature conditions.
Applications of 2-(Chloromethyl)-4-(trifluoromethyl)biphenyl span across multiple domains. In materials science, it is used as a precursor for advanced polymers and coatings due to its ability to form stable cross-linked structures. In pharmaceuticals, its unique electronic properties make it a promising candidate for drug design, particularly in targeting specific biological pathways.
Moreover, recent research has explored the use of this compound in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has opened new avenues for asymmetric synthesis and enantioselective catalysis. These findings underscore its potential as a valuable tool in modern organic chemistry.
In conclusion, 2-(Chloromethyl)-4-(trifluoromethyl)biphenyl, with its CAS number 1214354-44-5, stands out as a versatile compound with diverse applications. Its structural features, combined with recent advancements in synthesis and application techniques, position it as a key molecule in both academic research and industrial settings. As ongoing studies continue to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of organic chemistry.
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